N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide
CAS No.:
Cat. No.: VC17913867
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide -](/images/structure/VC17913867.png)
Specification
Molecular Formula | C20H22N2O3 |
---|---|
Molecular Weight | 338.4 g/mol |
IUPAC Name | N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-ethoxybenzamide |
Standard InChI | InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24) |
Standard InChI Key | JEBATQOAFUAFPZ-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide, reflects its bifunctional structure: a 2-ethoxybenzamide group connected to a 2-methylphenyl ring substituted at the 3-position with a cyclopropylcarbonyl amino group . Its molecular formula is C₂₀H₂₂N₂O₃, corresponding to a molecular weight of 338.4 g/mol . The presence of both amide and ether functional groups contributes to its polarity and potential hydrogen-bonding capacity.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 1158643-67-4 | |
Molecular Formula | C₂₀H₂₂N₂O₃ | |
Molecular Weight | 338.4 g/mol | |
Synonyms | Not extensively documented | - |
Structural Analysis
The 2-ethoxybenzamide moiety is a known pharmacophore in analgesics such as ethenzamide (2-ethoxybenzamide, CAS 938-73-8), which exhibits antipyretic and anti-inflammatory properties . In this derivative, the addition of the 3-[(cyclopropylcarbonyl)amino]-2-methylphenyl group introduces steric bulk and hydrophobic character, likely modifying target binding affinity and metabolic stability. The cyclopropyl ring may enhance conformational rigidity, a feature often exploited in drug design to improve selectivity .
Synthesis and Manufacturing
Analytical Characterization
Key characterization methods would include:
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NMR Spectroscopy: To confirm the positions of the ethoxy, methyl, and cyclopropyl groups.
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Mass Spectrometry: For verification of molecular weight and fragmentation patterns.
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X-ray Crystallography: To resolve the three-dimensional conformation, though no crystal data is currently available .
Pharmacological and Biological Research
Mechanism of Action
The 2-ethoxybenzamide core is associated with cyclooxygenase (COX) inhibition in ethenzamide, suggesting a potential role in prostaglandin synthesis modulation . The cyclopropylcarbonyl amino group may confer additional interactions with enzymes or receptors, possibly enhancing potency or altering selectivity.
Table 2: Hypothesized Biological Targets
ADME Profiles
The compound’s logP (estimated 3.1–3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility. The ethoxy group may slow hepatic metabolism compared to smaller alkoxy substituents, potentially extending half-life .
Applications and Industrial Relevance
Pharmaceutical Development
As a benzamide derivative, this compound is likely investigated as an intermediate in drug discovery. Its modular structure allows for derivatization at multiple sites:
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Ethoxy Group: Replacement with other alkoxy chains to tune solubility.
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Cyclopropyl Moiety: Substitution with larger rings to explore steric effects .
Material Science
The rigid cyclopropyl group and aromatic systems could lend itself to applications in liquid crystals or polymers, though no such uses are currently documented.
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